molecular formula C21H23ClN2O3 B6475507 3-chloro-4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640818-64-8

3-chloro-4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6475507
CAS No.: 2640818-64-8
M. Wt: 386.9 g/mol
InChI Key: LAPAJLCDGIMQTB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-17-13-23-10-7-19(17)26-14-15-8-11-24(12-9-15)21(25)20-6-5-16-3-1-2-4-18(16)27-20/h1-4,7,10,13,15,20H,5-6,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPAJLCDGIMQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3-chloro group and a methoxy moiety connected to a piperidine structure. The incorporation of the 3,4-dihydro-2H-1-benzopyran-2-carbonyl enhances its pharmacological profile.

PropertyValue
Molecular FormulaC20H25ClN2O3
Molecular Weight376.88 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. Its structural similarity to known dopamine receptor agonists suggests potential activity at dopamine receptors, specifically the D3 receptor.

  • Dopamine Receptor Interaction : The compound has been shown to promote β-arrestin translocation and G protein activation, indicating its role as a selective agonist for D3 receptors while exhibiting minimal activity at D2 receptors .
  • Neuroprotective Effects : Studies suggest that it may protect dopaminergic neurons from neurodegeneration, positioning it as a candidate for treating neuropsychiatric disorders .

Study 1: Selectivity and Potency

A study explored the structure-activity relationship (SAR) of various analogs derived from this compound. It was found that certain modifications significantly enhanced D3 receptor selectivity while reducing D2 receptor activity.

  • Key Findings :
    • Compound variants showed EC50 values ranging from 710 nM to 278 nM at the D3 receptor.
    • The most potent variant exhibited an IC50 of 16 µM against D2 receptors, demonstrating its selectivity .

Study 2: Antioxidant Activity

Another investigation highlighted the compound's antioxidant properties, which contribute to its neuroprotective effects. The ability to scavenge free radicals was quantitatively assessed using various assays.

  • Results :
    • The compound demonstrated significant radical scavenging activity, with an IC50 value indicating effective inhibition of oxidative stress in neuronal cells .

Table 2: Biological Activity Summary

Activity TypeTargetEC50/IC50 ValuesReference
D3 Receptor AgonismD3 Dopamine ReceptorEC50 = 710 nM
D2 Receptor AntagonismD2 Dopamine ReceptorIC50 = 16 µM
Antioxidant ActivityNeuronal CellsIC50 = Not specified

Comparison with Similar Compounds

Substituent Variations on the Piperidine Carbonyl Group

The target compound’s benzopyran-carbonyl group distinguishes it from analogs with alternative substituents:

Compound Name Key Substituent on Piperidine Carbonyl Molecular Weight Structural Implications
Target Compound 3,4-Dihydro-2H-1-benzopyran ~440 g/mol Enhanced rigidity; potential for π-π stacking and H-bonding via benzopyran oxygen .
BE99916 (3-chloro-4-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)pyridine) 4-Fluorophenyl-cyclopropane 388.863 g/mol Cyclopropane introduces strain; fluorophenyl enhances lipophilicity and electron-withdrawing effects .
Compounds from (e.g., 1-methylpiperidin-4-yl) Alkyl/aryl groups (e.g., methyl, ethyl) ~350–420 g/mol Increased hydrophilicity or steric bulk, affecting solubility and target accessibility .

Key Insight : The benzopyran system in the target compound likely improves binding specificity to hydrophobic enzyme pockets compared to smaller substituents like cyclopropane or alkyl groups.

Pyridine Core Modifications

The pyridine ring’s substitution pattern critically influences electronic and steric properties:

Compound Name Pyridine Substitution Biological Implications
Target Compound 3-chloro, 4-methoxy-piperidine-linked Chlorine enhances electrophilicity; methoxy improves solubility .
EP 2 970 173 B1 Derivatives () 3-hydroxy, 5-methoxy with aldehyde/imine Hydroxy and imine groups enable covalent binding or metal chelation .
4-(Piperidin-4-ylmethoxy)pyridine HCl Unsubstituted pyridine with piperidine Simpler structure may reduce target affinity but improve pharmacokinetics .

Key Insight : The 3-chloro-4-methoxy configuration balances reactivity and solubility, making the target compound suitable for therapeutic applications requiring moderate lipophilicity.

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